1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 219.71 g/mol. This compound is classified as a cyclic amino acid derivative, which is notable for its potential applications in medicinal chemistry and biological research. The structure features a cyclopentane ring substituted with a pyrrolidine group and a carboxylic acid functional group, making it an interesting target for synthetic chemists and pharmacologists alike.
The synthesis of 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride typically involves the reaction of cyclopentanecarboxylic acid with pyrrolidine in the presence of hydrochloric acid. The reaction conditions generally include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
This method yields the hydrochloride salt of the compound, which is often more stable and easier to handle than its free base form.
The molecular structure of 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride can be represented as follows:
InChI=1S/C10H17NO2.ClH/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11;/h1-8H2,(H,12,13);1H
C1CC(C(C(C1)C(=O)O)N2CCCC2)Cl
The compound features a cyclopentane ring attached to a pyrrolidine moiety and a carboxylic acid group, contributing to its unique properties and reactivity .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.71 g/mol |
IUPAC Name | 1-pyrrolidin-1-ylcyclopentane-1-carboxylic acid; hydrochloride |
1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action of 1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and biological system being studied.
The compound's solubility and stability make it suitable for various applications in scientific research and pharmaceutical development .
1-(1-Pyrrolidinyl)cyclopentanecarboxylic acid hydrochloride has several scientific applications, including:
Its diverse applications highlight its significance in both academic research and industrial settings .
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8